3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
CAS No.: 1142202-61-6
Cat. No.: VC2298941
Molecular Formula: C12H10FN3O3S
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142202-61-6 |
|---|---|
| Molecular Formula | C12H10FN3O3S |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 3-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H10FN3O3S/c13-7-1-3-8(4-2-7)14-11(19)12-16-15-9(20-12)5-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) |
| Standard InChI Key | NSDRMXQRVFTZPH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a synthetic organic compound that combines several pharmacologically interesting structural elements. It has been cataloged with the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1142202-61-6 |
| Molecular Formula | C₁₂H₁₀FN₃O₃S |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 3-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid |
| Synonyms | 1,3,4-thiadiazole-2-propanoic acid; 5-[[(4-fluorophenyl)amino]carbonyl]- |
| PubChem Compound ID | 25220610 |
The compound is registered with a unique MDL number MFCD12028235 and has standard chemical identifiers including InChI and SMILES notations that precisely define its molecular structure .
Structural Features
The molecular structure of this compound consists of several key components:
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A 1,3,4-thiadiazole heterocyclic core, which is a five-membered ring containing one sulfur and two nitrogen atoms
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A propanoic acid chain (3-carbon carboxylic acid) attached to the 2-position of the thiadiazole ring
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A carbonyl group at the 5-position of the thiadiazole ring, forming an amide bond
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A 4-fluorophenyl group connected to the carbonyl via the amide nitrogen
This arrangement creates a molecule with multiple potential pharmacophoric elements, including:
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The acidic carboxyl group, which can participate in ionic interactions
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The thiadiazole ring, known for its biological activity
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The amide linkage, capable of hydrogen bonding
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The fluorophenyl group, which can enhance metabolic stability and binding specificity
Physical and Chemical Properties
The carboxylic acid functional group confers acidic properties to the molecule, allowing it to participate in acid-base chemistry and form salts with appropriate bases.
Spectral Properties
The compound can be characterized using standard analytical techniques. Based on its structural features, it would be expected to have characteristic spectral properties that could aid in its identification and purity assessment:
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UV-visible absorption bands typical of conjugated heterocyclic systems
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IR spectral features including C=O stretching from both the carboxylic acid (~1700 cm⁻¹) and amide (~1650 cm⁻¹) groups
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NMR signals characteristic of aromatic protons from the fluorophenyl group, methylene protons from the propanoic chain, and exchangeable protons from the amide and carboxylic acid groups
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Mass spectrometric fragmentation pattern consistent with its molecular structure
Synthesis and Preparation
Purification Methods
Typical purification methods for compounds of this class include:
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Recrystallization from appropriate solvents
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Column chromatography on silica gel
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Acid-base extraction techniques leveraging the carboxylic acid functionality
Biological Activity and Applications
| Biological Activity | Description |
|---|---|
| Antimicrobial | 1,3,4-Thiadiazole derivatives have shown antibacterial and antifungal properties |
| Anti-inflammatory | Many compounds in this class demonstrate anti-inflammatory effects |
| Anticonvulsant | Some thiadiazole derivatives exhibit anticonvulsant activity |
| Analgesic | Pain-relieving properties have been observed in certain derivatives |
| Antidiabetic | Some compounds show potential in managing diabetes |
| Antihypertensive | Blood pressure regulating properties have been noted |
Specifically, compounds with similar structures have been investigated for their agonistic activity toward free fatty acid receptor 1 (FFA1), suggesting potential applications in metabolic disorders such as type 2 diabetes.
Analytical Methods and Characterization
Identification Techniques
Standard analytical techniques for characterizing this compound would include:
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NMR spectroscopy (¹H and ¹³C) to confirm structural features
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Mass spectrometry to verify molecular weight and fragmentation pattern
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IR spectroscopy to identify functional groups
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HPLC for purity determination
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Elemental analysis to confirm empirical formula
These methods collectively provide a comprehensive characterization of the compound's identity and purity.
Chemical Reactivity
Based on its chemical structure, 3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid would be expected to participate in reactions typical of its functional groups:
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The carboxylic acid can undergo esterification, amidation, and salt formation
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The amide linkage is relatively stable but can be hydrolyzed under harsh conditions
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The thiadiazole ring generally exhibits stability toward mild oxidizing and reducing agents
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The fluorophenyl group would be resistant to many chemical transformations due to the C-F bond strength
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